1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol
Description
1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol is a fluorinated secondary alcohol featuring two cyclopropyl groups and a trifluoromethyl moiety attached to the ethanol backbone. These analogs are critical intermediates in pharmaceutical synthesis, particularly for kinase inhibitors like GLPG3667 .
Key properties inferred from analogs include:
Properties
Molecular Formula |
C8H11F3O |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
1,1-dicyclopropyl-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7(12,5-1-2-5)6-3-4-6/h5-6,12H,1-4H2 |
InChI Key |
QDSWYZPZBZHRHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 2,2,2-trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of 1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction could produce trifluoroethanol .
Scientific Research Applications
1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to various biochemical effects. The compound may inhibit specific enzymes or modulate receptor activity, influencing cellular pathways and physiological responses .
Comparison with Similar Compounds
Mono-Cyclopropyl Derivatives
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (CAS: 1993-77-7):
Aryl-Substituted Derivatives
1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (C156):
1-(3-Nitrophenyl)-2,2,2-trifluoroethan-1-ol :
Heteroaryl-Substituted Derivatives
(1R)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol :
- CAS : 1412260-92-4.
Dicyclopropyl Analogs
1,1-Dicyclopropyl-2-(2-fluorophenyl)ethan-1-ol (11ej):
- Molecular weight : 232.28 g/mol.
- Key feature: Enhanced steric bulk compared to mono-cyclopropyl analogs, improving selectivity in enzyme inhibition .
Comparative Data Table
*TFEO = trifluoroethan-1-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
